N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S2/c20-15-5-4-6-16-17(15)21-19(27-16)22-18(24)13-7-9-14(10-8-13)28(25,26)23-11-2-1-3-12-23/h4-10H,1-3,11-12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIBTZRTHBPCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the bromobenzo[d]thiazole core: This can be achieved by bromination of benzo[d]thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperidinylsulfonyl group: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidinylsulfonyl intermediate.
Coupling with benzamide: The final step involves coupling the bromobenzo[d]thiazole and piperidinylsulfonyl intermediates with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfur or nitrogen atoms.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution: Substituted benzo[d]thiazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine or thioether derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Antimicrobial Properties
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide exhibits notable antimicrobial activity. Research indicates that benzothiazole derivatives are effective against various pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit microbial growth.
Case Study: Antimicrobial Efficacy
A study evaluated similar benzothiazole derivatives against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) ranging from 1.27 to 2.65 µM for various strains. The results suggest that modifications at the benzothiazole ring enhance antimicrobial efficacy significantly .
Anticancer Activity
This compound also shows promising anticancer properties. Benzothiazole derivatives have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival.
Case Study: Anticancer Screening
In vitro studies demonstrated that compounds similar to this compound exhibit significant anticancer activity against human colorectal carcinoma cell lines (HCT116). For instance, certain derivatives achieved IC50 values lower than standard chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM), indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The target compound’s benzothiazole core distinguishes it from benzodiazol-2-one derivatives (e.g., compounds 32 , 43 , 54 in ), which feature a benzodiazol-one ring system. These structural differences influence electronic properties, steric bulk, and hydrogen-bonding capacity. For example:
- Benzothiazole vs. Benzodiazol-one : The benzothiazole core (target compound) is aromatic and planar, favoring π-π stacking interactions, whereas the benzodiazol-one derivatives (e.g., compound 32 ) include a ketone oxygen that may participate in hydrogen bonding .
Table 1: Key Properties of Comparable Compounds
Research Findings and Implications
- Potency vs. Selectivity : The bromine atom in the target compound and benzodiazol-one derivatives (e.g., 32 ) may enhance potency but reduce selectivity due to increased electrophilicity .
- Pharmacokinetics : The piperidine sulfonyl group in the target compound could improve solubility over carboxamide-based analogs, as sulfonyl groups are less prone to hydrolysis .
- Structure-Activity Relationship (SAR) : Substituents on the aromatic ring (e.g., chloro, methoxy) in compounds 43 and 54 correlate with increased molecular weight and altered binding kinetics, suggesting tunability for specific targets .
Biological Activity
N-(4-bromo-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H27N3O4S3
- Molecular Weight : 493.7 g/mol
- IUPAC Name : 4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N,N-diethylbenzenesulfonamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study on benzothiazole analogs revealed their potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in cancer progression and pain modulation . The compound's structure suggests it may interact with these targets effectively.
2. Enzymatic Inhibition
The compound has been tested for its ability to inhibit various enzymes. For example, compounds with similar structures have shown promise in inhibiting enzymes related to inflammatory pathways, thus suggesting potential applications in treating inflammatory diseases .
3. Neuroprotective Effects
Piperidine derivatives have been associated with neuroprotective effects. In silico studies have predicted that modifications of piperidine structures can lead to compounds with enhanced neuroprotective properties, indicating that this compound may also exhibit similar effects .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : By targeting specific enzymes involved in metabolic pathways, the compound can modulate physiological responses relevant to cancer and inflammation.
- Protein-Ligand Interactions : Computational studies suggest that the binding affinity of the compound to various proteins could lead to significant biological effects, such as the inhibition of IL-1β release in macrophages .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves sequential functionalization of the benzothiazole and piperidine-sulfonyl benzamide moieties:
- Bromination : Introduce the bromo group on the benzothiazole ring via electrophilic substitution (e.g., using NBS in DMF at 80°C) .
- Sulfonylation : React piperidine with sulfonyl chloride derivatives under inert conditions (argon, 0–5°C) to control exothermic side reactions .
- Amide Coupling : Employ EDCI/HOBt activation in dichloromethane, monitored by LC-MS for completion .
Optimization Strategies : - Catalyst Screening : HATU improves coupling efficiency (yields increase from 65% to 82%) .
- Solvent Selection : Replace THF with DMF to enhance intermediate solubility .
Q. What spectroscopic and structural characterization methods are essential for confirming the compound’s identity?
A multi-technique approach is critical:
- NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., benzothiazole protons at δ 7.8–8.2 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm accuracy .
- X-ray Crystallography : Resolve spatial arrangements (R-factor <0.05 using SHELX refinement) .
- FT-IR : Detect sulfonamide S=O stretches (1150–1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. Which biochemical pathways or enzyme targets are associated with this compound?
- Bacterial Targets : Inhibits acps-pptase enzymes critical for lipid biosynthesis (IC50 determination via malachite green phosphate assays) .
- Kinase Profiling : Screen against kinase panels (e.g., DiscoverX KinomeScan) to identify off-target interactions .
- Pathway Analysis : Use thermal shift assays (ΔTm >2°C indicates binding) to validate target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity and selectivity?
- Electron-Withdrawing Groups : Para-nitro substitutions on the benzamide enhance bacterial enzyme affinity (Ki reduction from 120 nM to 45 nM) .
- Piperidine Modifications : Replace piperidine with morpholine to reduce hERG channel binding (validated via patch-clamp assays) .
- Sulfonamide Bioisosteres : Test tetrazole replacements to improve logP (shake-flask method) .
Q. What computational strategies predict binding modes and stability?
- Molecular Docking : Use AutoDock Vina with OPLS4 force fields to model π-π interactions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes with explicit water for ≥50 ns to refine binding poses .
Q. How to resolve discrepancies between crystallographic data and computational predictions?
Q. What strategies mitigate solubility challenges in biological assays?
Q. How to design experiments confirming target engagement and mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) at 25°C with immobilized enzyme .
- CRISPR-Cas9 Knockout Models : Validate target dependency in bacterial strains lacking acps-pptase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
